molecular formula C18H23N3O3S B2770643 N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methoxyphenoxy)acetamide CAS No. 893927-96-3

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methoxyphenoxy)acetamide

Cat. No. B2770643
CAS RN: 893927-96-3
M. Wt: 361.46
InChI Key: GTGFFBPOEKIDGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C18H23N3O3S and its molecular weight is 361.46. The purity is usually 95%.
BenchChem offers high-quality N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methoxyphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methoxyphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Phenolic Antioxidants and Their Environmental Impact

Synthetic phenolic antioxidants, closely related to the chemical class of N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methoxyphenoxy)acetamide, are utilized across various industries to inhibit oxidative reactions and enhance product shelf life. Recent investigations have delved into their environmental presence, human exposure, and potential toxicities. Detected in diverse environmental matrices like indoor dust and river water, these compounds raise concerns regarding hepatic toxicity and endocrine-disrupting effects among others. Future research directions include exploring the environmental behavior of novel high molecular weight synthetic phenolic antioxidants and their toxicity effects to innovate safer alternatives (Liu & Mabury, 2020).

Parabens in Aquatic Environments: Occurrence and Toxicity

Another related area of research focuses on parabens, compounds that share a similar usage context with N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methoxyphenoxy)acetamide as preservatives. Studies on their occurrence, fate, and behavior in aquatic environments suggest their ubiquitous presence in surface waters and sediments, reflecting continuous environmental inputs. Despite their biodegradability, the formation of chlorinated by-products from parabens, which might possess higher stability and persistence, necessitates further investigation into their environmental and health impacts (Haman, Dauchy, Rosin, & Munoz, 2015).

Pyrazole Heterocycles: Synthesis and Applications

The synthesis and application of pyrazole heterocycles, a core component of N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methoxyphenoxy)acetamide, have been extensively studied due to their significant biological activities. These activities range from anticancer and anti-inflammatory to antimicrobial effects. The versatility of pyrazoles as synthons in organic synthesis highlights their importance in medicinal chemistry, offering pathways to novel bioactive compounds (Dar & Shamsuzzaman, 2015).

Environmental and Biological Impacts of Acetamide Derivatives

Research on acetamide derivatives, closely related to the functional group in N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methoxyphenoxy)acetamide, has provided insights into their environmental and biological impacts. These studies have expanded our understanding of the toxicological aspects of acetamide and its derivatives, underscoring the need for optimized usage and the development of safer alternatives with reduced environmental and health risks (Kennedy, 2001).

properties

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-18(2,3)21-17(14-10-25-11-15(14)20-21)19-16(22)9-24-13-7-5-6-12(8-13)23-4/h5-8H,9-11H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGFFBPOEKIDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)COC3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.